BMS-200

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

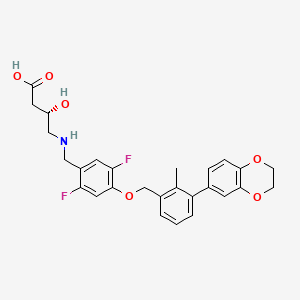

C27H27F2NO6 |

|---|---|

Poids moléculaire |

499.5 g/mol |

Nom IUPAC |

(3S)-4-[[4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2,5-difluorophenyl]methylamino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C27H27F2NO6/c1-16-18(3-2-4-21(16)17-5-6-24-26(10-17)35-8-7-34-24)15-36-25-12-22(28)19(9-23(25)29)13-30-14-20(31)11-27(32)33/h2-6,9-10,12,20,30-31H,7-8,11,13-15H2,1H3,(H,32,33)/t20-/m0/s1 |

Clé InChI |

UUBRFEROHJGRBO-FQEVSTJZSA-N |

SMILES isomérique |

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)F)CNC[C@H](CC(=O)O)O)F |

SMILES canonique |

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)F)CNCC(CC(=O)O)O)F |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of BMS-200: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-200 is a potent, small-molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular interactions, the experimental evidence supporting its activity, and the methodologies used for its characterization.

Core Mechanism: Induction of PD-L1 Dimerization

The primary mechanism of action of this compound is the inhibition of the PD-1/PD-L1 interaction.[1][2][3] Unlike therapeutic antibodies that typically bind to either PD-1 or PD-L1 to sterically hinder their interaction, this compound employs a novel mechanism by inducing the dimerization of PD-L1.[1][2][4]

Structural studies, including X-ray crystallography, have revealed that a single this compound molecule binds to a hydrophobic channel-like pocket formed at the interface of two PD-L1 molecules.[2] This binding event stabilizes the PD-L1 homodimer, effectively occluding the binding site for PD-1 and preventing the formation of the PD-1/PD-L1 complex.[2][5][6] This disruption of the signaling pathway releases the "brake" on T-cell activation, enabling the immune system to recognize and attack cancer cells.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and related compounds from various assays.

| Compound | Assay Type | Target | IC50 | Reference |

| This compound | Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay | PD-1/PD-L1 Interaction | 80 nM | [1][3] |

| BMS-1 | PD-1/PD-L1 Interaction Assay | PD-1/PD-L1 Interaction | 6 nM | [7] |

| BMS-8 | - | PD-1/PD-L1 Interaction | - | [5] |

| BMS-202 | - | PD-1/PD-L1 Interaction | - | [5] |

| BMS-1001 | Luciferase Reporter Assay | PD-1/PD-L1 Checkpoint | - | [8] |

| BMS-1166 | Luciferase Reporter Assay | PD-1/PD-L1 Checkpoint | - | [8] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the PD-1/PD-L1 signaling pathway and a general experimental workflow for characterizing small-molecule inhibitors like this compound.

Caption: PD-1/PD-L1 signaling and this compound mediated inhibition.

Caption: Workflow for this compound characterization.

Detailed Experimental Protocols

Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to screen for and quantify the inhibition of the PD-1/PD-L1 interaction.

-

Principle: The assay measures the fluorescence resonance energy transfer (FRET) between a donor fluorophore conjugated to one binding partner (e.g., His-tagged PD-L1) and an acceptor fluorophore conjugated to the other (e.g., Fc-tagged PD-1). Inhibition of the interaction leads to a decrease in the FRET signal.

-

Materials:

-

Recombinant human PD-L1 with a His-tag.

-

Recombinant human PD-1 with an Fc-tag.

-

Anti-His antibody conjugated to a donor fluorophore (e.g., Europium cryptate).

-

Anti-Fc antibody conjugated to an acceptor fluorophore (e.g., XL665).

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

Test compounds (e.g., this compound) at various concentrations.

-

384-well low-volume microplates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add the PD-L1-His and PD-1-Fc proteins to the wells of the microplate.

-

Add the test compound dilutions to the respective wells.

-

Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

-

Add the anti-His-donor and anti-Fc-acceptor antibodies to the wells.

-

Incubate for a longer period (e.g., 60 minutes) at room temperature in the dark.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio and determine the IC50 values for the test compounds.

-

X-ray Crystallography of PD-L1 in Complex with this compound

This method provides high-resolution structural information on how this compound binds to and induces the dimerization of PD-L1.

-

Principle: X-ray diffraction patterns from a crystal of the protein-ligand complex are used to determine the three-dimensional atomic structure.

-

Materials:

-

Highly pure recombinant human PD-L1 (extracellular domain).

-

This compound.

-

Crystallization buffer components (e.g., salts, polymers, pH buffers).

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates).

-

-

Procedure:

-

Protein Expression and Purification: Express the extracellular domain of human PD-L1 in a suitable expression system (e.g., E. coli or mammalian cells) and purify to homogeneity using chromatography techniques.

-

Complex Formation: Incubate the purified PD-L1 with an excess of this compound to ensure complex formation.

-

Crystallization Screening: Set up crystallization trials by mixing the PD-L1/BMS-200 complex with a variety of crystallization screens using vapor diffusion methods.

-

Crystal Optimization: Optimize the initial crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data to obtain the final structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to study the interaction between this compound and PD-L1 in solution and to confirm the induction of dimerization.

-

Principle: NMR detects changes in the chemical environment of atomic nuclei upon ligand binding or protein-protein interaction.

-

Materials:

-

Isotopically labeled (¹⁵N or ¹³C) recombinant human PD-L1.

-

This compound.

-

NMR buffer (e.g., PBS in D₂O).

-

-

Procedure:

-

Protein Preparation: Express and purify isotopically labeled PD-L1.

-

NMR Titration: Acquire a baseline NMR spectrum (e.g., a ¹H-¹⁵N HSQC spectrum) of the labeled PD-L1.

-

Titrate increasing concentrations of this compound into the PD-L1 sample and acquire a spectrum at each titration point.

-

Data Analysis: Analyze the changes in the chemical shifts and line broadening of the protein's NMR signals. Significant changes and an increase in the overall molecular weight (observed as line broadening) upon addition of the compound are indicative of binding and dimerization.[5]

-

Conclusion

This compound represents a significant advancement in the development of small-molecule immune checkpoint inhibitors. Its unique mechanism of inducing PD-L1 dimerization provides a powerful strategy to block the PD-1/PD-L1 pathway and restore anti-tumor immunity. The experimental protocols and data presented in this guide offer a comprehensive overview for researchers and drug developers working in the field of immuno-oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. research.rug.nl [research.rug.nl]

- 7. selleckchem.com [selleckchem.com]

- 8. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BMS-200: A PD-1/PD-L1 Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BMS-200, a small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. This document consolidates available quantitative data, outlines detailed experimental methodologies for key assays, and presents visual representations of its mechanism of action and relevant experimental workflows.

Core Concepts: The PD-1/PD-L1 Immune Checkpoint

The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and maintains immune homeostasis. Under normal physiological conditions, the interaction between PD-1 on activated T-cells and its ligand PD-L1 on antigen-presenting cells (APCs) and other tissues delivers an inhibitory signal, preventing excessive immune responses and autoimmunity. However, many cancer cells exploit this mechanism to evade immune surveillance by overexpressing PD-L1, leading to the suppression of anti-tumor T-cell activity.

This compound is a small molecule inhibitor designed to disrupt this interaction, thereby restoring T-cell-mediated anti-tumor immunity.

Mechanism of Action of this compound

Unlike monoclonal antibodies that sterically hinder the PD-1/PD-L1 interaction, this compound employs a unique mechanism. It binds to a hydrophobic pocket on the surface of PD-L1 and induces its dimerization.[1][2] This dimerization sterically occludes the binding site for PD-1, effectively preventing the formation of the PD-1/PD-L1 complex and the subsequent downstream inhibitory signaling.

Quantitative Data for this compound

The primary publicly available quantitative metric for this compound is its half-maximal inhibitory concentration (IC50) for the disruption of the PD-1/PD-L1 interaction.

| Compound | Parameter | Value | Assay | Reference |

| This compound | IC50 | 80 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | [3][4] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available in the public literature. The following sections provide representative protocols for key assays based on established methods for similar small molecule PD-1/PD-L1 inhibitors.

This assay is a common method to quantify the inhibition of the PD-1/PD-L1 interaction in a biochemical, cell-free format.

References

- 1. Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. promega.de [promega.de]

- 4. resources.revvity.com [resources.revvity.com]

BMS-200 PD-L1 dimerization

An In-depth Technical Guide to BMS-200 and PD-L1 Dimerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The programmed cell death-1 (PD-1) and its ligand (PD-L1) constitute a critical immune checkpoint pathway that tumor cells exploit to evade immune surveillance. While monoclonal antibodies targeting this axis have revolutionized cancer therapy, there is a growing interest in the development of small-molecule inhibitors. This compound is a potent, small-molecule inhibitor of the PD-1/PD-L1 interaction that operates through a novel mechanism of action. This document provides a comprehensive technical overview of this compound, focusing on its ability to induce PD-L1 dimerization, the structural basis of this interaction, quantitative data on its activity, and the experimental protocols used for its characterization.

Introduction: The PD-1/PD-L1 Immune Checkpoint

The interaction between the PD-1 receptor, expressed on activated T-cells, and its ligand, PD-L1, frequently overexpressed on tumor cells, transmits an inhibitory signal that suppresses T-cell activity.[1] This leads to T-cell exhaustion, allowing cancer cells to escape immune destruction. Blocking this interaction can restore anti-tumor immunity. This compound is a first-in-class small molecule designed to inhibit the PD-1/PD-L1 pathway. Unlike antibody therapies, this compound offers the potential for oral bioavailability and different pharmacological profiles.

This compound: Mechanism of Action via PD-L1 Dimerization

This compound functions by directly binding to PD-L1 and inducing its homodimerization.[2][3][4] This mechanism is distinct from antibodies, which typically block the binding interface. One this compound molecule binds symmetrically at the interface of two PD-L1 molecules, locking them in a configuration that is incompetent to bind with the PD-1 receptor.[3][5] This effectively sequesters PD-L1 and prevents it from engaging PD-1, thereby lifting the brake on T-cell activation.[2]

The key steps are:

-

Binding: this compound binds to a hydrophobic pocket on the surface of a PD-L1 monomer.

-

Conformational Change: This binding event, particularly through interaction with key residues, prepares the PD-L1 monomer for dimerization.[6][7]

-

Dimerization: A second PD-L1 monomer is recruited, and the this compound molecule settles into a deep, hydrophobic channel formed at the dimer interface.[5]

-

Inhibition: The resulting PD-L1 dimer presents a sterically hindered surface that cannot interact with the PD-1 receptor, thus blocking the inhibitory signal.

Structural Basis of the this compound/PD-L1 Interaction

The structural underpinnings of this compound's activity have been elucidated through X-ray crystallography and molecular dynamics simulations. The co-crystal structure of this compound in complex with human PD-L1 (PDB ID: 5N2F) reveals the precise binding mode.[8]

This compound sits in an axisymmetric, tunnel-shaped pocket formed by the interface of two PD-L1 molecules.[6][7] The binding is stabilized primarily by nonpolar interactions with key residues from both PD-L1 monomers.[2][9] Critical residues that form the binding pocket and contribute significantly to the binding affinity include Ile54, Tyr56, Met115, Ala121, and Tyr123.[2][9][10] The binding of the inhibitor triggers a notable conformational rearrangement of the residue Tyr56, which is crucial for creating the binding pocket.[6][10]

Quantitative Data: Inhibitory Potency

This compound and related compounds have been evaluated for their ability to disrupt the PD-1/PD-L1 interaction, primarily using Homogeneous Time-Resolved Fluorescence (HTRF) binding assays.

| Compound | IC50 (nM) | Assay Type | Reference |

| This compound | 80 | HTRF Binding Assay | [11][12][13] |

| BMS-202 | - | - | [14] |

| BMS-1001 | - | - | [15] |

| BMS-1166 | - | - | [15] |

| B9 | 1.8 ± 0.7 | HTRF Binding Assay | [16] |

Note: Specific IC50 values for all BMS compounds are not consistently available across public literature; however, they are part of the same chemical series developed to induce PD-L1 dimerization.

Signaling Pathways and Inhibition

The canonical PD-1/PD-L1 signaling pathway inhibits T-cell function. This compound blocks the initiation of this cascade.

Canonical PD-1/PD-L1 Signaling Pathway

When PD-L1 on a tumor cell binds to PD-1 on a T-cell, the cytoplasmic tail of PD-1 becomes phosphorylated. This recruits the phosphatase SHP-2, which dephosphorylates and inactivates key downstream effectors of the T-cell receptor (TCR) signaling pathway, such as PI3K and ZAP70. This suppression leads to reduced T-cell proliferation, cytokine production, and cytotoxic activity.

Caption: Canonical PD-1/PD-L1 signaling pathway leading to T-cell inhibition.

Mechanism of this compound Inhibition

This compound prevents the initial binding event between PD-1 and PD-L1. By inducing the formation of a PD-L1 homodimer, this compound ensures that PD-L1 is unavailable to engage the PD-1 receptor. Consequently, SHP-2 is not recruited, TCR signaling proceeds unimpeded, and the T-cell remains active and capable of mounting an anti-tumor response.

Caption: this compound induces PD-L1 dimerization, blocking interaction with PD-1.

Experimental Protocols

The characterization of this compound and its mechanism of action relies on a combination of biophysical, biochemical, and structural biology techniques.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

-

Objective: To quantify the inhibitory potency (IC50) of compounds on the PD-1/PD-L1 interaction.

-

Methodology:

-

Recombinant human PD-1 and PD-L1 proteins are used. One protein (e.g., PD-L1) is tagged with a donor fluorophore (e.g., terbium cryptate), and the other (PD-1) is tagged with an acceptor fluorophore (e.g., d2).

-

When the proteins interact, the donor and acceptor are brought into proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation of the donor.

-

The compound to be tested (this compound) is titrated into the reaction mixture.

-

By disrupting the PD-1/PD-L1 interaction, the compound separates the fluorophores, leading to a decrease in the FRET signal.

-

The concentration at which the compound inhibits 50% of the binding is determined as the IC50 value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm direct binding of the compound to PD-L1 and observe dimerization.

-

Methodology:

-

¹⁵N-labeled PD-L1 is produced.

-

A 2D ¹H-¹⁵N HSQC spectrum of the labeled PD-L1 is acquired, providing a unique signal for each amino acid residue.

-

The unlabeled compound (this compound) is titrated into the protein sample.

-

Binding of the compound causes chemical shift perturbations in the signals of residues at the binding site.

-

A significant increase in molecular weight, such as that caused by dimerization, leads to line broadening of the NMR signals, which was observed for BMS compounds.[15] This technique confirmed that the compounds bind to PD-L1, not PD-1.[3]

-

X-ray Crystallography

-

Objective: To determine the high-resolution, three-dimensional structure of the compound in complex with PD-L1.

-

Methodology:

-

The extracellular domain of human PD-L1 is expressed and purified.

-

The purified PD-L1 is mixed with an excess of this compound.

-

The complex is subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperatures).

-

Suitable crystals are cryo-cooled and exposed to a high-intensity X-ray beam.

-

The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the PD-L1 dimer and the this compound molecule is built and refined.

-

General Experimental Workflow

The discovery and characterization of a small-molecule dimerizer like this compound follows a logical progression from functional screening to detailed structural and mechanistic studies.

Caption: General experimental workflow for characterizing PD-L1 dimerizing agents.

Conclusion

This compound represents a significant advancement in the field of small-molecule immuno-oncology. Its unique mechanism of inducing PD-L1 dimerization to block the PD-1/PD-L1 immune checkpoint provides a powerful alternative to monoclonal antibodies. The detailed structural and quantitative data available offer a solid foundation for the rational design of next-generation inhibitors targeting this pathway. The experimental protocols outlined herein form the basis for the continued discovery and characterization of novel compounds that function through this innovative dimerization-based approach, with the ultimate goal of developing effective, orally available cancer immunotherapies.

References

- 1. glpbio.com [glpbio.com]

- 2. Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. digitalwolfgram.widener.edu [digitalwolfgram.widener.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Approaching the Dimerization Mechanism of Small Molecule Inhibitors Targeting PD-L1 with Molecular Simulation [ouci.dntb.gov.ua]

- 7. Approaching the Dimerization Mechanism of Small Molecule Inhibitors Targeting PD-L1 with Molecular Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]

- 13. This compound | TargetMol [targetmol.com]

- 14. researchgate.net [researchgate.net]

- 15. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Novel PD-L1 Inhibitors That Induce the Dimerization, Internalization, and Degradation of PD-L1 Based on the Fragment Coupling Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BMS-200 and its Analogs for Cancer Immunotherapy Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BMS-200, a potent small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1), for cancer immunotherapy research. It delves into the mechanism of action, preclinical data, and detailed experimental protocols relevant to the evaluation of this class of compounds.

Core Concepts: Targeting the PD-1/PD-L1 Axis with Small Molecules

The interaction between the Programmed cell Death-1 (PD-1) receptor on activated T cells and its ligand, PD-L1, expressed on tumor cells, is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. Monoclonal antibodies that block this interaction have revolutionized cancer treatment. Small-molecule inhibitors like this compound offer a promising alternative, with potential advantages in oral bioavailability and tissue penetration.

This compound and its analogs function through a unique mechanism of action. Instead of simply blocking the binding site, they induce the dimerization of PD-L1. This induced dimerization sterically hinders the interaction between PD-L1 and PD-1, thereby preventing the transmission of the inhibitory signal to T cells and restoring their anti-tumor activity.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its closely related analog, BMS-202. This data is essential for understanding the potency and preclinical efficacy of this class of PD-L1 inhibitors.

| Compound | Assay Type | Parameter | Value | Reference |

| This compound | Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay | IC50 | 80 nM | [1][2] |

| BMS-202 | Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay | IC50 | 18 nM | |

| BMS-202 | Cell Proliferation Assay (SCC-3 cells) | IC50 | 15 µM | [3] |

| BMS-202 | Cell Proliferation Assay (anti-CD3 activated Jurkat cells) | IC50 | 10 µM | [3] |

Table 1: In Vitro Activity of this compound and BMS-202

| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| BMS-202 | Human Squamous Cell Carcinoma (SCC-3) | Humanized MHC-double knockout NOG mice | 20 mg/kg, daily, intraperitoneal | 41% | [1] |

Table 2: In Vivo Efficacy of BMS-202

Signaling Pathway and Mechanism of Action

This compound and its analogs directly bind to a hydrophobic pocket on the surface of PD-L1. This binding event induces a conformational change in PD-L1, promoting the formation of a stable homodimer. The dimerization of PD-L1 effectively masks the binding interface for the PD-1 receptor, thereby preventing the engagement of the PD-1/PD-L1 inhibitory axis. The restoration of T-cell function leads to increased cytokine production (e.g., IFN-γ, IL-2) and enhanced cytotoxic activity against tumor cells.

Caption: this compound induces PD-L1 dimerization, blocking the PD-1/PD-L1 interaction and T-cell inhibition.

The downstream consequences of blocking the PD-1/PD-L1 pathway include the reactivation of the PI3K/Akt and MAPK/ERK signaling cascades within the T-cell, which are crucial for T-cell proliferation, survival, and effector function.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below.

Homogenous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This assay is used to quantify the ability of a compound to inhibit the interaction between PD-1 and PD-L1.

Materials:

-

Recombinant human PD-1 and PD-L1 proteins

-

HTRF detection reagents (e.g., anti-tag antibodies labeled with a FRET donor and acceptor)

-

Assay buffer

-

384-well low-volume white plates

-

Test compound (e.g., this compound)

Protocol:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add a defined volume of the diluted compound or vehicle control to the wells of the 384-well plate.

-

Add a pre-determined concentration of recombinant human PD-1 and PD-L1 proteins to each well.

-

Add the HTRF detection reagents to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the HTRF ratio and determine the IC50 value of the test compound by fitting the data to a dose-response curve.

Jurkat T-Cell Activation Assay

This cell-based assay assesses the functional consequence of blocking the PD-1/PD-L1 interaction by measuring the activation of T-cells.

Materials:

-

Jurkat T-cells engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT-responsive element.

-

Antigen-presenting cells (APCs) engineered to express PD-L1 and a T-cell receptor (TCR) activator.

-

Cell culture medium and supplements.

-

96-well white, clear-bottom tissue culture plates.

-

Test compound (e.g., this compound).

-

Luciferase reporter assay reagent.

Protocol:

-

Seed the PD-L1-expressing APCs in the 96-well plate and allow them to adhere overnight.

-

The next day, treat the APCs with serial dilutions of the test compound or vehicle control for a defined period (e.g., 1 hour).

-

Add the PD-1-expressing Jurkat T-cells to the wells containing the APCs and test compound.

-

Co-culture the cells for a specified time (e.g., 6-24 hours) at 37°C in a CO2 incubator.

-

After incubation, add the luciferase reporter assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

An increase in luminescence indicates T-cell activation due to the inhibition of the PD-1/PD-L1 interaction. Calculate the EC50 value of the test compound.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound analog in a humanized mouse model.

Materials:

-

Humanized mice (e.g., MHC-double knockout NOG mice engrafted with human immune cells).

-

A human cancer cell line with high PD-L1 expression (e.g., SCC-3).

-

Test compound (e.g., BMS-202) formulated in a suitable vehicle.

-

Vehicle control.

-

Calipers for tumor measurement.

Protocol:

-

Subcutaneously implant the human cancer cells into the flank of the humanized mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the respective groups according to the predetermined dosing regimen (e.g., 20 mg/kg, daily, intraperitoneal injection).

-

Measure the tumor volume with calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.

-

(Optional) Collect tumors for further analysis, such as immunohistochemistry, to assess immune cell infiltration.

Caption: A typical workflow for assessing the in vivo efficacy of a this compound analog.

Clinical Landscape and Future Directions

While there are no ongoing clinical trials specifically for this compound, the development of oral small-molecule inhibitors of the PD-1/PD-L1 pathway is an active area of research. Several other small-molecule inhibitors are in early-phase clinical trials for various solid tumors. The potential for oral administration, improved tumor penetration, and different safety profiles compared to monoclonal antibodies makes this class of drugs a highly anticipated addition to the cancer immunotherapy armamentarium.

Future research on this compound and its analogs will likely focus on optimizing their pharmacokinetic properties for oral delivery, exploring combination therapies with other anticancer agents, and identifying predictive biomarkers to select patients who are most likely to respond to this novel class of immunotherapy.

References

- 1. benchchem.com [benchchem.com]

- 2. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse [jstage.jst.go.jp]

The Architecture of T-Cell Activation: A Technical Overview of Bristol Myers Squibb's Chimeric Antigen Receptor (CAR) T-Cell Therapies

Introduction

While a specific therapeutic agent designated "BMS-200" is not publicly documented, this guide provides an in-depth technical examination of the principles of T-cell activation as exemplified by Bristol Myers Squibb's (BMS) portfolio of Chimeric Antigen Receptor (CAR) T-cell therapies. BMS is a key player in the development of these innovative immunotherapies, which reprogram a patient's own T-cells to recognize and eliminate cancerous or pathogenic cells. This document will serve as a resource for researchers, scientists, and drug development professionals, detailing the core mechanisms, experimental validation, and clinical performance of these transformative treatments. The information presented herein is synthesized from publicly available data on BMS's leading CAR T-cell products, including Breyanzi® (lisocabtagene maraleucel), Abecma® (idecabtagene vicleucel), and investigational therapies such as arlocabtagene autoleucel (arlo-cel; BMS-986393) and BMS-986353.

Core Mechanism: The Chimeric Antigen Receptor

The cornerstone of these therapies is the chimeric antigen receptor, a synthetic protein engineered to be expressed on the surface of T-cells. The CAR is designed to recognize a specific antigen on target cells, thereby initiating a potent and targeted immune response. The structure of a typical CAR, such as those utilized in BMS therapies, consists of several key domains:

-

Antigen-Binding Domain: An extracellular single-chain variable fragment (scFv) derived from a monoclonal antibody that provides specificity for the target antigen. For instance, Breyanzi and BMS-986353 target CD19, an antigen present on B-cells, making them suitable for treating B-cell malignancies and certain autoimmune diseases.[1][2][3] Abecma, on the other hand, targets B-cell maturation antigen (BCMA), which is highly expressed on multiple myeloma cells.[4][5][6] Arlo-cel targets G-protein coupled receptor family C group 5 member D (GPRC5D), another novel target in multiple myeloma.[7][8]

-

Hinge and Transmembrane Domains: These components anchor the CAR to the T-cell membrane and provide flexibility. An IgG4 hinge region is often used to connect the scFv to the transmembrane domain.[1]

-

Co-stimulatory Domain(s): Intracellular signaling domains that are crucial for robust T-cell activation, proliferation, and persistence. BMS's CAR T-cell therapies, such as Breyanzi and Abecma, incorporate the 4-1BB (CD137) co-stimulatory domain, which is known to enhance the expansion and persistence of the CAR T-cells.[1][6][9] The CD28 domain is another co-stimulatory domain that can be used.[1]

-

Primary Activation Domain: The CD3ζ chain is the primary intracellular signaling domain that initiates the T-cell activation cascade upon antigen binding.[1][6]

The T-Cell Activation Signaling Cascade

Upon engagement of the CAR with its target antigen on a cancer cell, a signaling cascade is initiated within the CAR T-cell, mimicking natural T-cell activation but in a targeted and potent manner.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. CAR T cell therapy for autoimmune disease gains traction | Drug Discovery News [drugdiscoverynews.com]

- 3. Clinical Review - Lisocabtagene Maraleucel (Breyanzi) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. myeloma.org [myeloma.org]

- 5. Abecma (idecabtagene vicleucel): Uses, Side Effects, Dosage & Reviews [goodrx.com]

- 6. Abecma: First FDA-Approved CAR T-cell Therapy for Multiple Myeloma - Advanced Practice Providers Oncology Summit - APPOS [apponcologysummit.org]

- 7. Arlocabtagene autoleucel - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. ASH 2024 – full steam ahead for arlo-cel | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 9. firstwordpharma.com [firstwordpharma.com]

The Discovery and Development of BMS-200: A Small-Molecule PD-1/PD-L1 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-200 is a potent, small-molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound. The content herein is based on publicly available scientific literature and is intended for a technical audience in the field of drug discovery and development. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction

The interaction between the PD-1 receptor on activated T cells and its ligand, PD-L1, expressed on various cell types including tumor cells, leads to the suppression of T-cell activity and represents a significant mechanism of immune evasion in cancer. The development of monoclonal antibodies that block this interaction has revolutionized cancer therapy. However, small-molecule inhibitors of the PD-1/PD-L1 pathway offer potential advantages, including oral bioavailability and different pharmacokinetic profiles. This compound emerged from discovery efforts to identify such small-molecule inhibitors.

Mechanism of Action

This compound inhibits the PD-1/PD-L1 interaction through a novel mechanism of action. Instead of directly binding to the PD-1 binding site on PD-L1 in a 1:1 stoichiometry, this compound induces the dimerization of two PD-L1 molecules. A single molecule of this compound binds at the interface of the newly formed PD-L1 dimer, stabilizing this conformation and sterically hindering the binding of PD-1. This induced dimerization effectively sequesters PD-L1, preventing it from engaging with PD-1 on T cells and thereby restoring T-cell-mediated anti-tumor immunity.[1]

Preclinical Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) in a biochemical assay that measures the disruption of the PD-1/PD-L1 interaction.

| Compound | Assay Type | IC50 (nM) |

| This compound | HTRF | 80 |

Further in vivo efficacy, pharmacokinetic, and toxicology data for this compound are not extensively available in the public domain. Preclinical development often involves a cascade of in vitro and in vivo studies, but these have not been published for this compound.

Key Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This assay quantitatively measures the ability of a compound to disrupt the interaction between PD-1 and PD-L1.

Materials:

-

Recombinant human PD-1 protein (extracellular domain)

-

Recombinant human PD-L1 protein (extracellular domain)

-

HTRF donor and acceptor fluorophores conjugated to antibodies specific for tags on the recombinant proteins (e.g., anti-His-tag-Europium cryptate and anti-Fc-d2).

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume white plates

-

Test compounds (e.g., this compound) dissolved in DMSO

Protocol:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound, recombinant human PD-1, and recombinant human PD-L1 to the assay buffer.

-

Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow for the binding interaction to reach equilibrium.

-

Add the HTRF detection reagents (donor and acceptor fluorophore-conjugated antibodies).

-

Incubate for another defined period (e.g., 60 minutes) at room temperature in the dark.

-

Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

The HTRF ratio (665 nm / 620 nm) is calculated, which is proportional to the amount of PD-1/PD-L1 interaction.

-

Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

NMR Spectroscopy for PD-L1 Binding and Dimerization

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the binding of this compound to PD-L1 and to elucidate the structural changes, such as dimerization, that occur upon binding.

Materials:

-

¹⁵N-isotopically labeled recombinant human PD-L1

-

NMR buffer (e.g., PBS in 90% H₂O/10% D₂O)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., d6-DMSO)

-

NMR spectrometer

Protocol:

-

Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled PD-L1 in the NMR buffer.

-

Prepare a stock solution of this compound.

-

Titrate small aliquots of the this compound stock solution into the PD-L1 sample.

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum after each addition of the compound.

-

Monitor the chemical shift perturbations and changes in signal intensity of the amide cross-peaks in the HSQC spectra.

-

Significant chemical shift changes or signal broadening/disappearance for specific amino acid residues indicate direct binding and can be used to map the binding site.

-

Changes in the overall tumbling time of the protein, which can be inferred from the NMR data, can provide evidence for oligomerization (dimerization).

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution structural information on the interaction between this compound and PD-L1, confirming the dimerization mechanism.

Materials:

-

Highly pure recombinant human PD-L1 protein

-

This compound

-

Crystallization screens and reagents

-

X-ray diffraction equipment (synchrotron source is often preferred)

Protocol:

-

Co-crystallize PD-L1 with an excess of this compound using vapor diffusion (hanging drop or sitting drop) or other crystallization methods.

-

Screen a wide range of crystallization conditions (e.g., different pH, precipitants, and temperatures) to obtain diffraction-quality crystals.

-

Harvest the crystals and cryo-protect them for data collection at low temperatures.

-

Collect X-ray diffraction data from the crystals.

-

Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

-

Refine the atomic model of the PD-L1/BMS-200 complex to obtain a high-resolution structure.

-

Analyze the structure to visualize the binding mode of this compound at the PD-L1 dimer interface and the specific molecular interactions.

Conclusion

This compound is a significant example of a small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint pathway. Its unique mechanism of action, which involves the induction of PD-L1 dimerization, distinguishes it from antibody-based therapies and other small-molecule inhibitors. The preclinical data, primarily from in vitro biochemical assays, demonstrates its potency. The detailed experimental protocols provided in this guide offer a framework for the evaluation of similar compounds. While comprehensive in vivo data for this compound is not publicly available, the foundational discovery and characterization of this molecule have contributed valuable insights into the development of small-molecule immunotherapies. Further research and development in this area hold the promise of new therapeutic options for a wide range of cancers.

References

An In-depth Technical Guide to the Target Binding and Affinity of BMS-200

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-200 is a potent small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint interaction. This document provides a comprehensive technical overview of the binding characteristics and affinity of this compound for its molecular target, PD-L1. It includes a summary of quantitative binding data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathway and experimental workflows.

Target Identification and Mechanism of Action

The primary molecular target of this compound is the transmembrane protein Programmed Death-Ligand 1 (PD-L1) . This compound functions as an inhibitor of the PD-1/PD-L1 interaction not by directly binding to the PD-1 receptor, but by binding to PD-L1 and inducing its dimerization. This induced dimerization of PD-L1 sterically hinders its ability to bind to the PD-1 receptor on T-cells, thereby blocking the co-inhibitory signal that would otherwise suppress T-cell activation. This mechanism effectively restores the anti-tumor immune response.

Quantitative Binding Affinity Data

The binding affinity of this compound and its close structural analogs for PD-L1 has been characterized using various biophysical and biochemical assays. The following table summarizes the key quantitative data available.

| Compound | Assay Type | Parameter | Value | Reference |

| This compound | Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 80 nM | [1] |

| BMS-202 | Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 18 nM | [2][3] |

| Surface Plasmon Resonance (SPR) | K D | 320 nM | [4] | |

| BMS-1166 | Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 1.4 nM | [5] |

| Surface Plasmon Resonance (SPR) | K D | 5.7 nM | [4] |

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. K D (Dissociation constant) is a measure of the binding affinity between a ligand and a protein; a smaller K D value indicates a higher binding affinity.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the binding of this compound and related compounds to PD-L1 are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is a common method for determining the IC50 value of inhibitors of the PD-1/PD-L1 interaction.

Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (typically Europium cryptate) and an acceptor fluorophore (such as d2 or XL665). Recombinant human PD-1 and PD-L1 proteins are tagged with different components that allow for their labeling with the donor and acceptor fluorophores, respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor like this compound disrupts this interaction, leading to a decrease in the FRET signal.

Materials:

-

Recombinant human PD-1 protein (e.g., tagged with an Fc domain)

-

Recombinant human PD-L1 protein (e.g., tagged with a His-tag)

-

Anti-Fc antibody labeled with Europium cryptate (donor)

-

Anti-His-tag antibody labeled with d2 or XL665 (acceptor)

-

This compound or other test compounds

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

384-well low-volume white microplates

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute the compound in the assay buffer to the desired final concentrations.

-

Protein Preparation: Dilute the tagged PD-1 and PD-L1 proteins to their optimal concentrations in the assay buffer.

-

Assay Reaction:

-

Add a small volume (e.g., 5 µL) of the diluted this compound or control (DMSO) to the wells of the 384-well plate.

-

Add the tagged PD-1 and PD-L1 proteins to the wells.

-

Add the donor (anti-Fc-Europium cryptate) and acceptor (anti-His-d2) antibodies to the wells.

-

The final assay volume is typically 20 µL.

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Data Analysis: The HTRF ratio (emission at 665 nm / emission at 620 nm) is calculated. The IC50 value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity (KD) of biomolecular interactions in real-time. The following protocol is adapted from a study of BMS-1166 and BMS-202.[6]

Principle: One of the interacting partners (the ligand, e.g., PD-1) is immobilized on a sensor chip. The other partner (the analyte, e.g., PD-L1), in solution, is flowed over the chip surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmon resonance. This change is proportional to the mass of analyte bound.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human PD-1 protein

-

Recombinant human PD-L1 protein

-

This compound or other test compounds

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Protocol:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the PD-1 protein solution over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Analyte Binding and Inhibition Measurement:

-

Prepare a series of solutions containing a fixed concentration of PD-L1 and varying concentrations of this compound in the running buffer.

-

Inject these solutions sequentially over the immobilized PD-1 surface.

-

A control flow cell without immobilized PD-1 is used to subtract non-specific binding.

-

-

Data Acquisition: Monitor the change in response units (RU) over time during the association and dissociation phases for each injection.

-

Data Analysis:

-

The binding response at equilibrium is measured for each concentration of the inhibitor.

-

The percentage of inhibition is calculated for each concentration relative to the response of PD-L1 binding in the absence of the inhibitor.

-

The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

For determining the dissociation constant (KD), a kinetic analysis is performed by fitting the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding).

-

Signaling Pathway and Experimental Workflow Visualizations

PD-1/PD-L1 Signaling Pathway and Inhibition by this compound

Caption: PD-1/PD-L1 signaling and this compound mediated inhibition.

HTRF Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Small Molecule PD-1/PD-L1 Inhibitor BMS-200: A Technical Overview of its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of immune checkpoint inhibitors has revolutionized cancer therapy. By blocking inhibitory pathways that tumors exploit to evade immune surveillance, these agents can unleash a potent anti-tumor immune response. While monoclonal antibodies targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis have demonstrated significant clinical success, interest is growing in the development of small molecule inhibitors that may offer advantages in terms of oral bioavailability, shorter half-life, and potentially different safety profiles. BMS-200 is a potent, small molecule inhibitor of the PD-1/PD-L1 interaction. This technical guide provides an in-depth overview of the available preclinical data on this compound and its close analog, BMS-202, with a focus on their mechanism of action and effects on the tumor microenvironment (TME).

Core Mechanism of Action: Induction of PD-L1 Dimerization

This compound and its analogs function by binding to PD-L1 and inducing its dimerization. This homodimerization of PD-L1 sterically hinders its interaction with the PD-1 receptor on T cells, thereby disrupting the inhibitory signal and restoring T cell-mediated anti-tumor immunity.[1]

Below is a diagram illustrating the proposed mechanism of action.

References

Preclinical Profile of BMS-200: A Small Molecule Inhibitor of the PD-1/PD-L1 Interaction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that cancer cells often exploit to evade immune surveillance. Inhibition of this pathway has emerged as a cornerstone of modern oncology, with numerous monoclonal antibodies targeting either PD-1 or PD-L1 demonstrating significant clinical efficacy. Small molecule inhibitors of the PD-1/PD-L1 interaction, such as BMS-200, offer a promising alternative to antibody-based therapies, with potential advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs.

Mechanism of Action: Induction of PD-L1 Dimerization

This compound inhibits the PD-1/PD-L1 interaction not by directly blocking the binding site in a competitive manner, but by inducing the dimerization of PD-L1.[1] This induced dimerization sterically hinders the interaction between PD-L1 and PD-1, effectively preventing the transmission of the inhibitory signal to T cells and thereby restoring their anti-tumor activity.

The binding of this compound to a hydrophobic pocket at the interface of two PD-L1 molecules stabilizes a dimeric conformation of PD-L1.[2][3] This allosteric mechanism represents a novel approach to inhibiting this critical immune checkpoint pathway.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in the context of the PD-1/PD-L1 signaling pathway.

References

Methodological & Application

Application Notes and Protocols for BMS-200, a Potent PD-1/PD-L1 Interaction Inhibitor

For research, scientific, and drug development professionals, this document provides detailed application notes and protocols for the in vitro characterization of BMS-200, a small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.

This compound is a potent inhibitor of the PD-1/PD-L1 immune checkpoint pathway, with a reported half-maximal inhibitory concentration (IC50) of 80 nM.[1][2][3][4][5][6] Its mechanism of action involves the induction of PD-L1 dimerization, which sterically hinders the binding of PD-1.[1][6][7] This document outlines a representative biochemical assay for quantifying the inhibitory activity of this compound and discusses the principles of a relevant cell-based assay.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on publicly available information.

| Parameter | Value | Assay Type | Reference |

| IC50 | 80 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | [1][2][4][5] |

| Solubility | 10 mM | In DMSO | [6] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |

Signaling Pathway

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation. The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T-cells, delivers an inhibitory signal, leading to T-cell exhaustion and immune evasion by the tumor. This compound disrupts this interaction, thereby restoring T-cell activity against cancer cells.

Caption: PD-1/PD-L1 pathway and this compound inhibition.

Experimental Protocols

Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This protocol is a representative method for determining the IC50 value of this compound based on the principles of HTRF assays.[2][3][8][9] This assay measures the disruption of the interaction between recombinant human PD-1 and PD-L1 proteins.

Materials:

-

Recombinant Human PD-1 Protein (e.g., His-tagged)

-

Recombinant Human PD-L1 Protein (e.g., Fc-tagged)

-

Anti-His-Europium Cryptate (Donor)

-

Anti-Fc-d2 (Acceptor)

-

Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

This compound

-

DMSO

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in DMSO to create a concentration gradient.

-

Further dilute the compound dilutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

-

Assay Plate Preparation:

-

Add 2 µL of diluted this compound or control (assay buffer with DMSO) to the wells of a 384-well plate.

-

-

Reagent Addition:

-

Prepare a mixture of recombinant PD-1 and PD-L1 proteins in assay buffer at their optimal concentrations (to be determined empirically, but typically in the low nanomolar range).

-

Add 4 µL of the protein mixture to each well.

-

Incubate for 30 minutes at room temperature.

-

Prepare a detection mixture containing the anti-His-Europium Cryptate and anti-Fc-d2 antibodies in assay buffer.

-

Add 4 µL of the detection mixture to each well.

-

-

Incubation and Measurement:

-

Seal the plate and incubate for 2 to 4 hours at room temperature, protected from light.

-

Read the plate on an HTRF-compatible plate reader at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.

-

Plot the HTRF ratio against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: HTRF assay workflow for this compound.

Cell-Based Assay: PD-1/PD-L1 Blockade Reporter Assay

Principle:

A cell line engineered to express high levels of PD-L1 on its surface is co-cultured with a T-cell reporter line that expresses PD-1 and contains a reporter gene (e.g., luciferase or GFP) under the control of a T-cell activation-dependent promoter (e.g., NFAT). When PD-L1 engages PD-1, T-cell activation is suppressed, leading to a low reporter signal. This compound will block this interaction, thus restoring T-cell activation and resulting in an increased reporter signal.

General Protocol Outline:

-

Cell Culture: Maintain the PD-L1 expressing cell line (e.g., CHO-K1 or a cancer cell line) and the PD-1 reporter T-cell line (e.g., Jurkat) in their respective recommended culture media.

-

Assay Setup:

-

Seed the PD-L1 expressing cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

On the day of the assay, treat the cells with serial dilutions of this compound.

-

Add the PD-1 reporter T-cells to the wells.

-

-

Incubation: Co-culture the cells for 6-24 hours at 37°C in a CO2 incubator.

-

Signal Detection:

-

If using a luciferase reporter, add the luciferase substrate according to the manufacturer's instructions and measure luminescence.

-

If using a GFP reporter, measure fluorescence.

-

-

Data Analysis:

-

Plot the reporter signal against the logarithm of the this compound concentration.

-

Determine the EC50 (half-maximal effective concentration) from the dose-response curve.

-

This document provides a foundational understanding and practical protocols for the in vitro evaluation of this compound. Researchers are encouraged to optimize these protocols for their specific experimental conditions and cell systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. revvity.com [revvity.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. This compound | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aurorabiolabs.com [aurorabiolabs.com]

- 9. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols: BMS-200 Cell-Based Assay for Screening PD-1/PD-L1 Interaction Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that cancer cells often exploit to evade immune surveillance.[1][2] Therapeutic blockade of the PD-1/PD-L1 interaction has emerged as a highly successful strategy in cancer immunotherapy.[1][2] BMS-200 is a potent small molecule inhibitor of the PD-1/PD-L1 interaction, with a reported IC50 of 80 nM.[3][4] Unlike antibody-based inhibitors, small molecules like this compound offer potential advantages such as oral bioavailability and improved tumor penetration.[5] this compound is understood to function by inducing the dimerization of PD-L1.[4] This document provides detailed application notes and protocols for setting up a robust cell-based assay to screen for and characterize inhibitors of the PD-1/PD-L1 interaction, using this compound as a reference compound.

Signaling Pathway Overview

The interaction between PD-1 on activated T cells and PD-L1 on tumor cells leads to the suppression of T-cell receptor (TCR) signaling, thereby inhibiting an anti-tumor immune response.[6][7] this compound disrupts this interaction, restoring T-cell activity. Additionally, inhibitors of this pathway can influence downstream signaling cascades such as the ERK and TGF-β/Smad pathways, which are crucial in cell proliferation, differentiation, and fibrosis.

Experimental Protocols

A highly effective method for screening PD-1/PD-L1 inhibitors is a reporter gene assay. This assay utilizes two engineered cell lines: one expressing PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-responsive promoter (e.g., NFAT), and a second cell line expressing PD-L1 and a T-cell receptor (TCR) activator. When the two cell types are co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling and subsequent reporter gene expression. An inhibitor like this compound will block this interaction, leading to a measurable increase in the reporter signal.[6][7][8][9][10]

Materials and Reagents

-

Cell Lines:

-

PD-1 Effector Cells (e.g., Jurkat cells stably expressing human PD-1 and an NFAT-luciferase reporter).

-

PD-L1 Antigen Presenting Cells (APCs) (e.g., CHO-K1 or Raji cells stably expressing human PD-L1 and a TCR activator).

-

-

Assay Medium: RPMI-1640, 1% Fetal Bovine Serum (FBS).

-

Control Inhibitor: this compound (for establishing a reference dose-response curve).

-

Test Compounds: Small molecule inhibitors to be screened.

-

Luciferase Assay Reagent: (e.g., Bio-Glo™ Luciferase Assay System).

-

Plates: White, opaque 96-well cell culture plates.

-

Instrumentation: Luminometer.

Assay Workflow

Detailed Protocol

-

Cell Plating (Day 1):

-

Harvest and resuspend PD-L1 APCs in assay medium.

-

Seed the cells into a white, opaque 96-well plate at a density of 20,000 cells per well in 50 µL of assay medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation and Addition (Day 2):

-

Prepare serial dilutions of this compound (e.g., starting from 10 µM) and test compounds in assay medium. A 10-point, 3-fold serial dilution is recommended.

-

Carefully remove the culture medium from the plated PD-L1 APCs.

-

Add 50 µL of the diluted compounds to the respective wells. Include wells with assay medium only as a negative control.

-

-

Co-culture and Incubation (Day 2):

-

Thaw and resuspend the PD-1 Effector Cells in assay medium.

-

Add 50 µL of the PD-1 Effector Cell suspension (e.g., at 2 x 10^6 cells/mL) to each well containing the PD-L1 APCs and compounds.

-

Incubate the co-culture plate at 37°C in a 5% CO2 incubator for 6 to 18 hours.

-

-

Luminescence Measurement (Day 2 or 3):

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Incubate at room temperature for 10-15 minutes to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a plate-reading luminometer.

-

Data Presentation and Analysis

The raw data (Relative Light Units, RLU) should be normalized to the controls. The percent activity can be calculated using the following formula:

% Activity = 100 * (RLU_sample - RLU_min) / (RLU_max - RLU_min)

Where:

-

RLU_sample is the luminescence from a well with a test compound.

-

RLU_min is the average luminescence from wells with no inhibitor (minimum inhibition).

-

RLU_max is the average luminescence from wells with a saturating concentration of a potent inhibitor like this compound (maximum inhibition).

The normalized data should then be plotted against the compound concentration (logarithmic scale) to generate dose-response curves. The IC50 value, the concentration at which 50% of the maximal inhibitory effect is observed, can be determined by fitting the data to a four-parameter logistic equation.

Quantitative Data Summary

| Compound | IC50 (nM) | Hill Slope | Max Inhibition (%) |

| This compound (Reference) | 80 | 1.1 | 98 |

| Test Compound A | 150 | 1.0 | 95 |

| Test Compound B | >10,000 | N/A | <10 |

| Test Compound C | 55 | 1.2 | 102 |

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimentally derived values.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Signal-to-Background Ratio | Suboptimal cell density or incubation time. | Optimize cell numbers and incubation period (6-24 hours). |

| Inactive luciferase reagent. | Use fresh or properly stored reagent. | |

| High Well-to-Well Variability | Inconsistent cell plating or reagent addition. | Ensure proper mixing of cell suspensions and use a multichannel pipette for reagent addition. |

| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile medium. | |

| Inconsistent IC50 Values | Errors in compound dilution. | Prepare fresh serial dilutions for each experiment and verify concentrations. |

| Cell passage number and health. | Use cells within a consistent and low passage number range. Ensure high cell viability. |

References

- 1. Currently Used Laboratory Methodologies for Assays Detecting PD-1, PD-L1, PD-L2 and Soluble PD-L1 in Patients with Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PD-1 PD-L1 Blockade Bioassay | PD1 PDL1 | PD1 PDL1 Interactions [promega.sg]

- 7. worldwide.promega.com [worldwide.promega.com]

- 8. PD‐1/PD‐L1 reporter assay [bio-protocol.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. invivogen.com [invivogen.com]

Application Note & Protocol: BMS-200 HTRF Assay for PD-1/PD-L1 Interaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), form a critical immune checkpoint pathway that tumor cells often exploit to evade the host immune system. The interaction between PD-1 on activated T-cells and PD-L1 on tumor cells results in the inhibition of T-cell activity, thereby suppressing the anti-tumor immune response.[1] Small molecule inhibitors that block the PD-1/PD-L1 interaction can restore T-cell function and represent a promising strategy in immuno-oncology. BMS-200 is a potent small molecule inhibitor of the PD-1/PD-L1 interaction.[2][3]

This document provides a detailed protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) assay designed to measure the inhibitory activity of this compound. HTRF is a robust, high-throughput screening technology based on Förster Resonance Energy Transfer (FRET) combined with time-resolved (TR) detection.[4][5] This combination minimizes background fluorescence, leading to high sensitivity and a superior signal-to-noise ratio, making it ideal for drug discovery applications.[6][7]

Assay Principle

This biochemical assay operates on a competitive displacement principle. The interaction between a recombinant PD-1 protein labeled with a long-lifetime europium cryptate donor and a recombinant PD-L1 protein labeled with a d2 acceptor brings the two fluorophores into close proximity. Excitation of the donor with a laser at 337 nm results in FRET to the acceptor, which then emits a specific, long-lived signal at 665 nm.

When an inhibitor like this compound is introduced, it binds to PD-L1 and disrupts the PD-1/PD-L1 interaction.[2] This separation of the donor and acceptor fluorophores leads to a decrease in the FRET signal at 665 nm. The inhibitory potency of the compound is determined by measuring the concentration-dependent decrease in the HTRF signal.

Signaling Pathway and Inhibition

The diagram below illustrates the PD-1/PD-L1 signaling axis and the mechanism of inhibition by this compound.

Caption: PD-1/PD-L1 interaction leading to immune evasion and its inhibition by this compound.

Quantitative Data Summary

The inhibitory potency of this compound against the PD-1/PD-L1 interaction is quantified by its half-maximal inhibitory concentration (IC50) value, as determined by the HTRF assay.

| Compound | Target Interaction | Assay Type | IC50 Value |

| This compound | PD-1 / PD-L1 | HTRF Binding Assay | 80 nM[2][3][8] |

Experimental Protocol

This protocol describes a competitive binding assay in a 384-well plate format.

Materials and Reagents

-

Proteins:

-

Recombinant Human PD-1, His-tag (or other tag for labeling)

-

Recombinant Human PD-L1, Fc-tag (or other tag for labeling)

-

-

HTRF Reagents (or equivalent):

-

Anti-tag (e.g., His) antibody labeled with Europium Cryptate (Donor)

-

Anti-tag (e.g., Fc) antibody labeled with d2 (Acceptor)

-

-

Compound:

-

This compound powder

-

-

Buffers and Solutions:

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1% BSA

-

DMSO (for compound dilution)

-

-

Labware:

-

Instrumentation:

-

HTRF-compatible microplate reader with dual-emission detection capabilities[6]

-

Procedure

-

Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution of the this compound stock solution in DMSO to create a concentration gradient. c. Further dilute the DMSO serial dilutions into the Assay Buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the well should not exceed 1%.

-

Reagent Preparation: a. Dilute the tagged PD-1 and PD-L1 proteins to their optimal working concentrations in Assay Buffer. b. Dilute the donor (anti-tag-Europium Cryptate) and acceptor (anti-tag-d2) antibodies to their optimal working concentrations in Assay Buffer. Note: Optimal concentrations for proteins and antibodies should be determined empirically via titration experiments.

-

Assay Plate Setup (15 µL Total Volume): a. Dispense Compound: Add 5 µL of the diluted this compound (or vehicle control for max/min signal) to the appropriate wells of the 384-well plate. b. Dispense PD-1/Donor Mix: Prepare a mix of tagged PD-1 protein and the donor antibody. Add 5 µL of this mix to all wells. c. Dispense PD-L1/Acceptor Mix: Prepare a mix of tagged PD-L1 protein and the acceptor antibody. Add 5 µL of this mix to all wells to initiate the binding reaction.

-

Incubation: a. Seal the plate to prevent evaporation. b. Incubate the plate at room temperature for 2 to 4 hours, protected from light. Incubation time may require optimization.[10]

-

Plate Reading: a. Read the plate on an HTRF-compatible reader. b. Set the reader to excite at 337 nm and record dual emissions at 620 nm (donor) and 665 nm (acceptor). A time delay of 50-150 µs before measurement is recommended to reduce background fluorescence.[5]

Experimental Workflow Diagram

The following diagram outlines the key steps of the HTRF experimental protocol.

Caption: Step-by-step workflow for the this compound PD-1/PD-L1 HTRF competition assay.

Data Analysis

-

Calculate HTRF Ratio: For each well, calculate the emission ratio using the following formula. Multiplying by 10,000 is a standard practice to convert the ratio to a manageable integer.[11]

-

HTRF Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

-

-

Data Normalization: Normalize the data to determine the percent inhibition.

-

% Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Min) / (Ratio_Max - Ratio_Min))

-

Ratio_Sample: HTRF ratio of the well containing the test compound.

-

Ratio_Max: Average HTRF ratio of wells with vehicle control (maximum FRET signal).

-

Ratio_Min: Average HTRF ratio of wells with a high concentration of unlabeled competitor or no PD-1/PD-L1 (minimum FRET signal).

-

-

IC50 Determination:

-

Plot the % Inhibition against the logarithmic concentration of this compound.

-

Fit the data using a non-linear regression model (four-parameter logistic fit).

-

The IC50 is the concentration of this compound that produces 50% inhibition of the HTRF signal. Modern data analysis software can automate this process.[7][12]

-

References

- 1. Discovery of BMS-986260, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. targetmol.com [targetmol.com]

- 4. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]

- 5. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. havokjournal.com [havokjournal.com]

- 8. This compound | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]

- 9. Optimization of an HTRF Assay for the Detection of Soluble Mutant Huntingtin in Human Buffy Coats: A Potential Biomarker in Blood for Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. currents.plos.org [currents.plos.org]

- 11. bmglabtech.com [bmglabtech.com]

- 12. resources.revvity.com [resources.revvity.com]

Application Notes and Protocols: Using BMS-200 in a Jurkat T-cell Activation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell activation is a critical process in the adaptive immune response, and its modulation is a key strategy in the development of novel therapeutics for cancer, autoimmune diseases, and infectious diseases. The Jurkat T-cell line is a widely used in vitro model for studying T-cell signaling and activation pathways. A crucial inhibitory pathway that regulates T-cell activation is the Programmed Death-1 (PD-1) receptor and its ligand, Programmed Death-Ligand 1 (PD-L1). The engagement of PD-1 by PD-L1 delivers a negative signal to the T-cell, leading to T-cell exhaustion and tolerance. Blocking this interaction can restore T-cell effector functions.